![molecular formula C18H15N5OS B2970717 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034369-25-8](/img/structure/B2970717.png)
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, has been found to interact with several targets. One of the primary targets is the kinase p70S6Kβ, which features an equivalent cysteine . This kinase is involved in protein synthesis and cell proliferation, making it a potential target for therapeutic interventions.
Mode of Action
The compound interacts with its targets through a process known as covalent bonding. This involves the sharing of electron pairs between the compound and its target, leading to a stable chemical bond . This interaction can result in changes to the target’s function, potentially inhibiting its activity and leading to therapeutic effects.
Biochemical Pathways
Given its interaction with kinases like p70s6kβ, it’s likely that it impacts pathways related to protein synthesis and cell growth
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, if the compound effectively inhibits the activity of p70S6Kβ, this could result in decreased protein synthesis and cell proliferation . This could potentially lead to therapeutic effects in conditions characterized by excessive cell growth.
生物活性
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C16H16N4O with a molecular weight of approximately 284.33 g/mol. The structure comprises a benzo[d]thiazole core linked to a pyridine and pyrazole moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
-
Anticancer Activity :
- Compounds containing 1H-pyrazole structures have been shown to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .
- A study demonstrated that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are essential enzymes for bacterial DNA replication, suggesting potential antibacterial properties alongside anticancer activity .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of compounds:
Compound Modification | Effect on Activity |
---|---|
Substitution on the pyridine ring | Enhances anticancer properties |
Variations in the pyrazole moiety | Alters selectivity towards cancer cell types |
Presence of electron-withdrawing groups | Increases potency against bacterial targets |
For instance, the introduction of halogen substituents on the aromatic rings has been associated with increased cytotoxicity towards cancer cells, while maintaining selectivity for bacterial targets .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Anticancer Efficacy : A compound structurally similar to this compound demonstrated significant tumor growth inhibition in xenograft models, showcasing its potential as an effective anticancer agent .
- Antimicrobial Studies : A derivative exhibited strong inhibitory effects on biofilm formation in E. coli, indicating its potential use in treating infections where biofilm formation is a critical factor .
常见问题
Q. Basic: What synthetic routes are commonly employed to synthesize N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide?
The compound is typically synthesized via multi-step organic reactions, including:
- Palladium-catalyzed cross-coupling to link pyridine and pyrazole moieties (e.g., Suzuki-Miyaura coupling for aromatic ring functionalization) .
- Alkylation or reductive amination to introduce the benzothiazole-carboxamide group .
- Deprotection steps to remove temporary protecting groups (e.g., tert-butyl or Boc groups) .
Key challenges include optimizing reaction yields and minimizing side products, particularly during coupling reactions. HPLC (≥98% purity) is critical for post-synthesis purification .
Q. Advanced: How can reaction conditions be optimized for synthesizing this compound with high regioselectivity?
Advanced optimization involves:
- Computational reaction path searches (e.g., density functional theory (DFT) to predict transition states and regioselectivity) .
- Design of Experiments (DoE) to screen solvent polarity, temperature, and catalyst loading. For example, K₂CO₃ in DMF at room temperature is effective for nucleophilic substitutions in related pyrazole derivatives .
- In situ monitoring via FTIR or NMR to track intermediate formation and adjust conditions dynamically .
Referencing quantum chemical calculations and iterative experimental validation can reduce trial-and-error approaches .
Q. Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC : To confirm ≥98% purity and quantify impurities .
- NMR spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., confirming methyl group integration in the pyrazole ring) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FTIR : To identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
Q. Advanced: How can hyphenated techniques (e.g., LC-MS/MS) resolve contradictions in spectral data for this compound?
Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from:
- Rotamers or tautomers : Variable-temperature NMR can distinguish dynamic equilibria .
- Trace impurities : LC-MS/MS with tandem fragmentation isolates and identifies low-abundance contaminants .
- Isotopic patterns : HRMS with isotopic resolution differentiates isobaric interferences (e.g., chlorine vs. sulfur isotopes) .
Q. Basic: How should researchers design biological assays to evaluate this compound’s activity?
- Target identification : Prioritize assays based on structural analogs (e.g., benzothiazole carboxamides are often kinase or enzyme inhibitors) .
- Dose-response curves : Use a 10-point dilution series (e.g., 0.1–100 µM) in cell-based or enzymatic assays .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Q. Advanced: How can researchers interpret conflicting bioactivity data across different assay platforms?
Contradictions may arise from:
- Off-target effects : Perform counter-screening against unrelated targets (e.g., GPCRs or ion channels) .
- Solubility limitations : Use DLS (dynamic light scattering) to confirm compound solubility in assay buffers .
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors to assess metabolite-driven activity .
Q. Basic: What strategies ensure the compound’s stability during storage and experimentation?
- Storage : Store at –20°C in anhydrous DMSO, sealed under inert gas (e.g., argon) to prevent hydrolysis/oxidation .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. Advanced: How can computational methods guide mechanistic studies of this compound’s bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
- MD simulations : Run 100-ns trajectories to assess protein-ligand complex stability and identify key binding residues .
- QSAR modeling : Corrogate substituent effects (e.g., pyrazole methylation) with bioactivity data to optimize potency .
Q. Basic: How can researchers address discrepancies between computational predictions and experimental results?
- Re-validate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit) .
- Experimental replication : Repeat assays with rigorously purified compound to exclude impurity artifacts .
Q. Advanced: What methodologies enable large-scale production without compromising purity?
- Flow chemistry : Continuous synthesis reduces batch variability and improves heat/mass transfer for exothermic steps .
- Membrane separation : Use nanofiltration or reverse osmosis to remove unreacted intermediates .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control .
属性
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-16(6-7-22-23)14-4-2-12(9-19-14)10-20-18(24)13-3-5-15-17(8-13)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHEOYJWFKFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。